Ethyl 2-(2-chloro-6-iodoquinazolin-3(4H)-yl)acetate
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Overview
Description
Ethyl 2-(2-chloro-6-iodoquinazolin-3(4H)-yl)acetate is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-chloro-6-iodoquinazolin-3(4H)-yl)acetate typically involves multi-step organic reactions. A common route might include:
Formation of the Quinazoline Core: Starting with a suitable aniline derivative, the quinazoline core can be constructed through cyclization reactions.
Halogenation: Introduction of chlorine and iodine atoms can be achieved through halogenation reactions using reagents like N-chlorosuccinimide (NCS) and iodine.
Esterification: The final step involves esterification to introduce the ethyl acetate group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-chloro-6-iodoquinazolin-3(4H)-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of halogens, it can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, hydrolysis would yield the carboxylic acid derivative.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May serve as a probe or ligand in biological studies.
Medicine: Potential use in drug development due to its quinazoline core, which is known for various pharmacological activities.
Industry: Could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-chloro-6-iodoquinazolin-3(4H)-yl)acetate would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2-chloroquinazolin-3(4H)-yl)acetate
- Ethyl 2-(6-iodoquinazolin-3(4H)-yl)acetate
- Ethyl 2-(2-chloro-6-bromoquinazolin-3(4H)-yl)acetate
Uniqueness
Ethyl 2-(2-chloro-6-iodoquinazolin-3(4H)-yl)acetate is unique due to the presence of both chlorine and iodine atoms, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
ethyl 2-(2-chloro-6-iodo-4H-quinazolin-3-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClIN2O2/c1-2-18-11(17)7-16-6-8-5-9(14)3-4-10(8)15-12(16)13/h3-5H,2,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLCWNWOFSPPTP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CC2=C(C=CC(=C2)I)N=C1Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClIN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10557015 |
Source
|
Record name | Ethyl (2-chloro-6-iodoquinazolin-3(4H)-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10557015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116027-13-5 |
Source
|
Record name | Ethyl (2-chloro-6-iodoquinazolin-3(4H)-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10557015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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